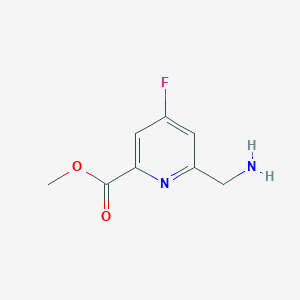
3-(5-(4-Acryloyl-2-oxopiperazin-1-yl)furan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Addition of the Propenyl Group: The propenyl group can be added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperlongumine: A natural product with a similar piperazine ring structure, known for its anticancer properties.
Pentaerythrityl triacrylate: A compound with a similar propenyl group, used in the production of polymers and coatings.
Uniqueness
5-[2-Oxo-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]-2-furanpropanoic acid is unique due to its combination of a furan ring, a piperazine ring, and a propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-11(17)15-7-8-16(12(18)9-15)13-5-3-10(21-13)4-6-14(19)20/h2-3,5H,1,4,6-9H2,(H,19,20) |
InChI Key |
CRALQARPQRNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(C(=O)C1)C2=CC=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylate](/img/structure/B14858264.png)








![(3aS,4S,6aS)-2,2,4-trimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14858313.png)
